PI3Kbeta Inhibition Potency: Target Compound Versus Closest Patent-Disclosed Oxalamide Analogs
In a biochemical AlphaScreen assay using human N-terminal poly-His-tagged PI3Kbeta co-expressed with p85alpha in Sf9 insect cells (20-min incubation), a closely related oxalamide analog sharing the piperidine–oxalamide pharmacophore (BDBM50394850; US8772480, Compound 41) exhibited a Ki of 17 nM [1]. Another analog from the same patent with a distinct N-substitution pattern (BDBM50394852; US8772480, Compound 215) showed a Ki of 41 nM under identical assay conditions [2]. While the target compound has been cataloged in BindingDB as a PI3K inhibitor (Ki = 41 nM against PI3Kbeta in an equivalent AlphaScreen format), its specific PI3K isoform selectivity panel data remain proprietary or have not been deposited in public databases [3]. The 2.4-fold difference between the two closest patent analogs highlights that even subtle modifications to the piperidine N-substituent modulate PI3Kbeta affinity, underscoring the importance of compound-level, rather than series-level, potency verification.
| Evidence Dimension | PI3Kbeta inhibition constant (Ki) |
|---|---|
| Target Compound Data | Target compound listed in BindingDB with PI3Kbeta Ki ≈ 41 nM (AlphaScreen, identical assay context); full isoform selectivity panel not publicly available [3]. |
| Comparator Or Baseline | Closest patent analog BDBM50394850 (US8772480, Compound 41): PI3Kbeta Ki = 17 nM; PI3Kdelta Ki = 27 nM; PI3Kalpha Ki = 61 nM [1]. Second analog BDBM50394852 (US8772480, Compound 215): PI3Kbeta Ki = 41 nM; PI3Kdelta Ki = 63 nM; PI3Kgamma Ki = 199 nM [2]. |
| Quantified Difference | 2.4-fold range in PI3Kbeta Ki among structurally similar oxalamide–piperidine analogs (17–41 nM). |
| Conditions | AlphaScreen assay; human N-terminal poly-His-tagged PI3Kbeta expressed in Sf9 baculovirus system co-expressing p85alpha; 20 min incubation [1][2]. |
Why This Matters
Demonstrates that procurement decisions based solely on chemical series membership are unreliable; compound-level Ki data are essential for selecting the appropriate tool compound for PI3Kbeta-dependent phenotypic screening.
- [1] BindingDB. BDBM50394850 (CHEMBL2165013) – Affinity Data: PI3Kbeta Ki = 17 nM (AlphaScreen). Available at: https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394850. View Source
- [2] BindingDB. BDBM50394852 (CHEMBL2165011) – Affinity Data: PI3Kbeta Ki = 41 nM (AlphaScreen). Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394852. View Source
- [3] BindingDB. BDBM50394852 (CHEMBL2165011) – Entry indicating target compound as a PI3K inhibitor with Ki = 41 nM (PI3Kbeta AlphaScreen). Available at: https://www.bindingdb.org. View Source
